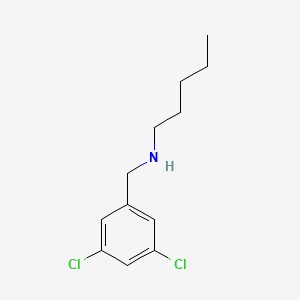

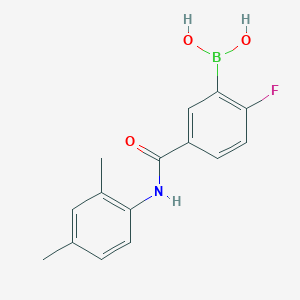

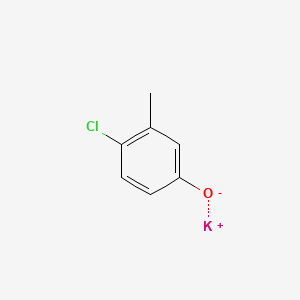

Potassium p-chloro-m-cresolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

パラクロロメタクレゾールカリウム: は、パラクロロメタクレゾールから誘導された化学化合物です。 この化合物は、幅広い抗菌作用を持つことが知られており、様々な工業製品や消費者製品の防腐剤として広く使用されています .

製造方法

合成経路と反応条件: パラクロロメタクレゾールカリウムは、パラクロロメタクレゾールと水酸化カリウムを反応させることによって合成されます。 この反応は通常、パラクロロメタクレゾールをエタノールや水などの適切な溶媒に溶解し、次に水酸化カリウムを溶液に加えることから始まります。 混合物を撹拌して加熱すると反応が促進され、パラクロロメタクレゾールカリウムが生成されます .

工業的製造方法: 工業的には、パラクロロメタクレゾールカリウムの製造は同様のプロセスで行われますが、規模が大きくなります。 反応条件は、最終製品の収率と純度を高くするために最適化されています。 その後、この化合物は再結晶化やその他の分離技術によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Potassium p-chloro-m-cresolate is synthesized by reacting p-chloro-m-cresol with potassium hydroxide. The reaction typically involves dissolving p-chloro-m-cresol in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

化学反応の分析

反応の種類: パラクロロメタクレゾールカリウムは、以下を含む様々な化学反応を起こします。

酸化: 対応するキノンを形成するために酸化される可能性があります。

還元: パラクロロメタクレゾールを形成するために還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: キノン。

還元: パラクロロメタクレゾール。

科学的研究の応用

作用機序

パラクロロメタクレゾールカリウムの抗菌活性は、微生物の細胞膜を破壊する能力によるものです。 この化合物は、細胞質の漏出を誘導し、カリウムイオンやリン酸イオンに対する膜の透過性を破壊します。 その結果、プロトン駆動力 (proton motive force) が消散し、呼吸がATP合成から切り離され、最終的には細胞死に至ります .

類似化合物の比較

類似化合物:

パラクロロメタクレゾール: 親化合物であり、抗菌剤としても使用されています。

パラクロロメタクレゾールナトリウム: 抗菌作用が類似した別の塩形態です。

クロロキシレノール: 消毒や保存に類似の用途を持つ関連化合物です

独自性: パラクロロメタクレゾールカリウムは、そのカリウム塩形態が独自であり、ナトリウム塩形態と比較して、異なる溶解性や反応性を示す可能性があります。 その幅広い抗菌活性と安定性により、様々な用途における貴重な防腐剤となっています .

類似化合物との比較

p-Chloro-m-cresol: The parent compound, also used as an antimicrobial agent.

Sodium p-chloro-m-cresolate: Another salt form with similar antimicrobial properties.

Chloroxylenol: A related compound with similar uses in disinfection and preservation

Uniqueness: Potassium p-chloro-m-cresolate is unique in its potassium salt form, which may offer different solubility and reactivity properties compared to its sodium counterpart. Its broad-spectrum antimicrobial activity and stability make it a valuable preservative in various applications .

特性

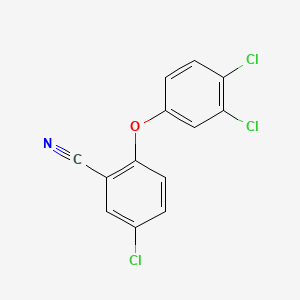

CAS番号 |

64601-05-4 |

|---|---|

分子式 |

C7H6ClKO |

分子量 |

180.67 g/mol |

IUPAC名 |

potassium;4-chloro-3-methylphenolate |

InChI |

InChI=1S/C7H7ClO.K/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1 |

InChIキー |

LWLZWMKAWVRECC-UHFFFAOYSA-M |

正規SMILES |

CC1=C(C=CC(=C1)[O-])Cl.[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)